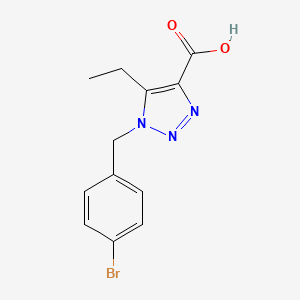
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions. For instance, bromobenzyl bromide can be converted to bromobenzoic acid using Oxone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this is a brominated compound, it’s likely to be relatively heavy and may have significant polar character due to the presence of the bromine atom and the carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
The compound 1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential anticancer activities. In a study by Bekircan et al., the synthesis of new triazole derivatives and their evaluation against a panel of cancer cell lines demonstrated promising anticancer properties. This highlights the compound's relevance in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Agents
Jadhav et al. synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research underscores the compound's utility in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Biochemical Analysis
Marquis et al. introduced a derivatization reagent, 4-bromo-N-methylbenzylamine, for the HPLC–MS analysis of biological organic acids, showcasing the compound's application in enhancing analytical methods for biological chemistry. This advancement is crucial for understanding the roles of carboxylic acids in various biological processes (Marquis, Louks, Bose, Wolfe, & Singh, 2017).
Chemical Synthesis
The compound and its structural analogs have been utilized in chemical syntheses, exemplified by the work of Pokhodylo and Obushak. Their research involved the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting the compound's utility in generating novel chemical entities (Pokhodylo & Obushak, 2019).
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity. Triazole derivatives are a focus of ongoing research in medicinal chemistry due to their diverse biological activities, and brominated organic compounds are also of interest due to their potential as synthetic intermediates .
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLUEXNXZHKSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



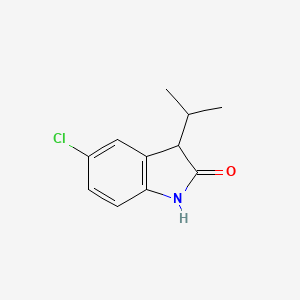
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
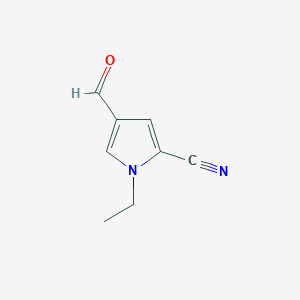
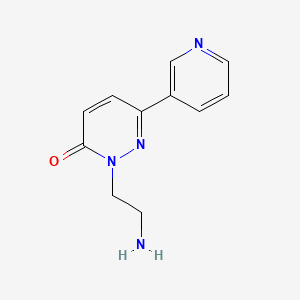
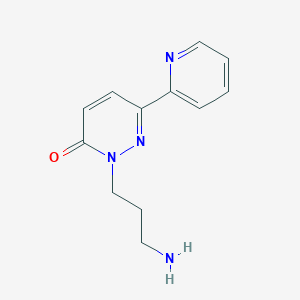
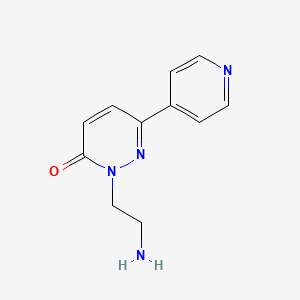
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)
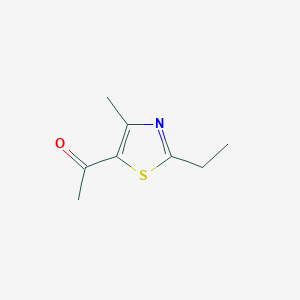
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
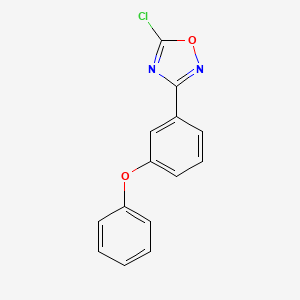
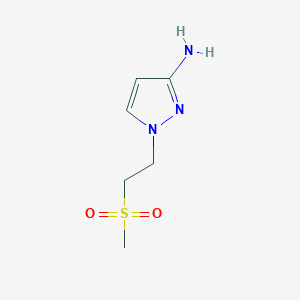

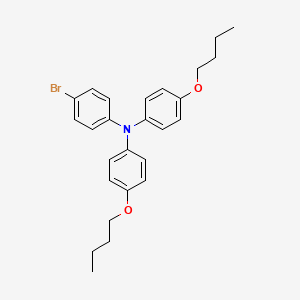
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)